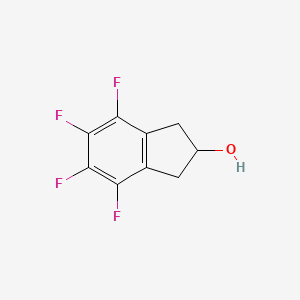
4,5,6,7-Tetrafluoro-2,3-dihydro-1H-inden-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrafluoro-2,3-dihydro-1H-inden-2-ol is a fluorinated organic compound with the molecular formula C9H6F4O This compound is characterized by the presence of four fluorine atoms attached to the indene ring, which significantly influences its chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrafluoro-2,3-dihydro-1H-inden-2-ol typically involves the fluorination of indene derivatives. One common method is the Claisen rearrangement of prop-2-enyl 2,3,4,5-tetrafluorophenyl sulphide in the presence of NN-diethylaniline, which yields the desired compound . The reaction conditions often require controlled temperatures and specific solvents to ensure the selective fluorination of the indene ring.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the process generally involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorine species. The production must adhere to strict safety protocols due to the hazardous nature of fluorine gas.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetrafluoro-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or hydrocarbons.
Substitution: The fluorine atoms on the indene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrafluoroindanones, while reduction can produce tetrafluoroindanes.
Applications De Recherche Scientifique
4,5,6,7-Tetrafluoro-2,3-dihydro-1H-inden-2-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Its unique fluorinated structure makes it a candidate for studying fluorine’s effects on biological systems.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which 4,5,6,7-tetrafluoro-2,3-dihydro-1H-inden-2-ol exerts its effects involves interactions with molecular targets through its fluorine atoms. These interactions can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biological molecules. The pathways involved often include modifications to the electronic properties of the indene ring, enhancing its ability to participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrafluoro-2,3-dihydro-1H-inden-1-ylidene malononitrile: Similar in structure but with a malononitrile group.
3-Methyl-4,5,6,7-tetrafluoro-1H-indazole: Contains a similar indene core but with different substituents.
5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene malononitrile: Another fluorinated indene derivative with different functional groups.
Uniqueness
4,5,6,7-Tetrafluoro-2,3-dihydro-1H-inden-2-ol is unique due to its specific arrangement of fluorine atoms on the indene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
105955-24-6 |
|---|---|
Formule moléculaire |
C9H6F4O |
Poids moléculaire |
206.14 g/mol |
Nom IUPAC |
4,5,6,7-tetrafluoro-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H6F4O/c10-6-4-1-3(14)2-5(4)7(11)9(13)8(6)12/h3,14H,1-2H2 |
Clé InChI |
CIUYNKKTBLYTDA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=C1C(=C(C(=C2F)F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)

![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)

![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)









